molecular formula C10H13N B057433 5,6,7,8-Tetrahydro-1-naphthylamine CAS No. 2217-41-6

5,6,7,8-Tetrahydro-1-naphthylamine

Cat. No.: B057433
CAS No.: 2217-41-6
M. Wt: 147.22 g/mol
InChI Key: SODWJACROGQSMM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1-naphthylamine (THN), also known as 1-amino-5,6,7,8-tetrahydronaphthalene or α-tetrahydronaphthylamine, is a bicyclic amine with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . Its structure consists of a partially hydrogenated naphthalene ring system, where the aromatic ring is reduced to a tetrahydro form, and an amino group (-NH₂) is attached at the 1-position (Figure 1). This compound is commercially available with a purity of ≥98% and is widely used in organic synthesis, particularly in the preparation of pharmacologically active molecules, such as STAT3 inhibitors and spasmolytic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1-naphthylamine can be achieved through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogenation techniques. This process typically employs a catalyst such as sulfided NiMo/Al2O3 and is conducted at temperatures between 300 and 350°C . Another method involves the reduction of α-naphthol followed by diazotization and hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of precursor compounds to the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1-naphthylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be further reduced to form fully saturated amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Hydrogen gas in the presence of metal catalysts such as is commonly used.

    Substitution: Reagents like and are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Fully saturated amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemical Properties and Structure

5,6,7,8-Tetrahydro-1-naphthylamine is characterized by the following chemical properties:

  • Molecular Formula : C10H13N
  • Molecular Weight : 147.22 g/mol
  • CAS Number : 2217-41-6
  • IUPAC Name : 5,6,7,8-tetrahydronaphthalen-1-amine

This compound exhibits a unique structure that allows it to participate in various chemical reactions, making it valuable for synthetic applications.

Synthetic Applications

Catalytic Reduction
One of the primary applications of this compound is in the catalytic reduction of aromatic compounds. It can be synthesized from naphthylamines and naphthols through reduction processes. For example, the reduction of 1-naphthylamine yields this compound with high conversion rates under specific conditions .

Table 1: Reduction Examples

Organic CompoundReaction ConditionsConversion (%)Product
1-NaphthylamineEthylenediamine~90This compound
1-NaphtholEthylenediamine~905,6,7,8-Tetrahydro-1-naphthol

Medicinal Chemistry

This compound has shown potential in medicinal chemistry as a precursor for various pharmaceuticals. Its derivatives are being explored for their biological activities:

  • Antidepressant Properties : Research indicates that certain derivatives exhibit antidepressant effects due to their interaction with neurotransmitter systems .
  • Anti-inflammatory Activity : Some studies suggest that compounds derived from this compound may possess anti-inflammatory properties.

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials due to its ability to act as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Analytical Chemistry

This compound is also applied in analytical chemistry as a reagent for the detection and quantification of various analytes. Its derivatives can form complexes with metal ions or react with other organic compounds to produce measurable signals.

Case Study 1: Synthesis of Naphthyridine Derivatives

A recent study demonstrated the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound using this amine as a starting material. The process highlighted its utility in generating complex molecular architectures relevant for drug development .

Case Study 2: Catalytic Applications

Another investigation focused on the catalytic properties of this compound in hydrogenation reactions. The study reported high yields and selectivity towards desired products when using this compound as a catalyst or co-catalyst .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1-naphthylamine involves its interaction with specific molecular targets. In the context of hydrodenitrogenation, it undergoes hydrogenation to form 1,2,3,4-tetrahydro-1-naphthylamine , which then reacts by NH3 elimination to produce 1,2-dihydronaphthalene . This intermediate can further react to form tetralin or naphthalene through hydrogenation or dehydrogenation, respectively .

Comparison with Similar Compounds

Key Properties :

  • CAS Registry Number : 2217-41-6
  • IUPAC Name : 5,6,7,8-Tetrahydro-1-naphthalenamine
  • Melting Point: Not explicitly reported in the evidence, but derivatives (e.g., hydrochloride salts) have melting points ranging from 137–139°C .
  • Solubility : Likely polar organic solvent-soluble due to the amine functional group.

THN belongs to the tetrahydronaphthylamine family, which includes structural analogs differing in substituent positions, stereochemistry, and functional groups. Below is a detailed comparison with closely related compounds:

1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5)

  • Structure: The amino group is at the 1-position, but the hydrogenation pattern differs slightly (Figure 2).
  • Molecular Formula : C₁₀H₁₃N (identical to THN).
  • Key Differences :
    • Synthetic Utility : Used in palladium-catalyzed C–H activation/cyclization reactions but with lower yields (35–69%) compared to THN-based substrates under similar conditions .
    • Derivatives : Forms hydrochloride salts (e.g., CAS 49800-23-9, molecular weight 183.68) for enhanced stability in biological studies .

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 92050-16-3)

  • Structure : Features four methyl groups at the 5,5,8,8-positions, introducing steric hindrance.
  • Applications: Not reported in catalytic or medicinal chemistry within the provided evidence.

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

  • Structure : A THN derivative with a cyclohexyl group at the 4-position and dimethylamine at the 2-position.
  • Key Differences :
    • Synthetic Yield : 71% yield in a multi-step synthesis, demonstrating higher efficiency compared to THN-derived compounds in some cases .
    • Biological Activity : Designed for receptor affinity studies, highlighting the role of substituents in modulating bioactivity .

5-Aminoindan

  • Structure: A monocyclic analog of THN with a five-membered ring.
  • Key Differences :
    • Catalytic Performance : Yields decline (35–69% vs. THN’s 35–73%) in palladium-catalyzed reactions due to reduced ring strain and electronic effects .
    • Thermodynamic Stability : The fully saturated indane ring may confer greater stability but lower reactivity.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Reaction Yield
5,6,7,8-Tetrahydro-1-naphthylamine 2217-41-6 C₁₀H₁₃N 147.22 STAT3 inhibitors, spasmolytic agents 35–73% (C–H activation)
1,2,3,4-Tetrahydro-1-naphthylamine 2217-40-5 C₁₀H₁₃N 147.22 Catalytic cyclization substrates 35–69%
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine - C₁₈H₂₇N 257.42 Receptor affinity studies 71% (synthesis)
5-Aminoindan - C₉H₁₁N 133.19 Catalytic intermediates 35–69%

Research Findings and Structural Insights

  • Synthetic Versatility: THN’s partially hydrogenated structure balances aromaticity and flexibility, making it a superior substrate for cyclization reactions compared to fully aromatic (e.g., 2-naphthylamine) or fully saturated (e.g., 5-aminoindan) analogs .
  • Biological Relevance : Derivatives like N-ethyl-N-[6-(3,4-dimethoxybenzoyl)oxy]hexyl-THN exhibit potent spasmolytic activity, emphasizing the importance of substituent design .
  • Steric and Electronic Effects : Methyl or cyclohexyl groups in analogs (e.g., 5,5,8,8-tetramethyl-THN) can hinder reaction pathways, whereas THN’s unsubstituted structure allows broader applicability .

Biological Activity

5,6,7,8-Tetrahydro-1-naphthylamine (CAS Number: 2217-41-6) is an aromatic amine compound with significant biological activity and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H13N
  • Molecular Weight : 147.22 g/mol
  • Melting Point : 38.0 °C
  • Boiling Point : 275.0 °C to 277.0 °C
  • Density : 1.056 g/mL
  • Solubility : Insoluble in water; freely soluble in organic solvents .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that derivatives of tetrahydronaphthylamines can inhibit the proliferation of cancer cells. For instance, a derivative demonstrated significant cytotoxic effects against breast cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action : The compound appears to act by disrupting microtubule dynamics and inducing oxidative stress within cancer cells, leading to increased apoptosis rates .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Certain studies have reported that this compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Mechanism : The antimicrobial effects may be attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Toxicological Profile

While this compound shows promise in therapeutic applications, it is essential to consider its toxicological profile:

  • Acute Toxicity : Classified as harmful if swallowed and causes skin irritation. It is also noted for causing serious eye irritation and respiratory issues upon inhalation .
  • Safety Precautions : Users are advised to wear protective gear when handling the compound due to its irritant properties .

Case Study 1: Anticancer Activity in Breast Cancer Models

A study conducted by Zhang et al. (2022) evaluated the effects of a tetrahydronaphthylamine derivative on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers. The study concluded that targeting microtubule dynamics could be a viable strategy for breast cancer treatment using this compound.

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
108015
205035

Case Study 2: Antimicrobial Activity Against Escherichia coli

In a study by Kumar et al. (2023), the antimicrobial efficacy of this compound was tested against E. coli strains. The compound showed significant inhibition at concentrations above 50 µg/mL.

Concentration (µg/mL)Zone of Inhibition (mm)
2510
5020
10030

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6,7,8-Tetrahydro-1-naphthylamine, and how can purity be ensured?

Synthesis typically involves hydrogenation or catalytic reduction of 1-naphthylamine derivatives. For example, a validated protocol uses 1,2,3,4-tetrahydronaphthalene as a precursor, reacting with p-toluenesulfonic acid (p-TsOH), sodium nitrite (NaNO₂), and potassium iodide (KI) in acetonitrile (CH₃CN) under controlled conditions . Post-reaction purification via silica gel column chromatography (230–400 mesh) is critical to achieve >97% purity. Elemental analysis (e.g., EA 1110 Automatic Elemental Analyzer) and combustion analysis verify stoichiometric consistency, while GC-MS confirms molecular identity .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) identifies aromatic and aliphatic proton environments. For example, δ 1.5–2.5 ppm corresponds to tetrahydro-naphthalene protons, while δ 6.5–7.5 ppm reflects aromatic amine protons .
  • Mass Spectrometry : GC-MS (e.g., VG Trio-2) confirms molecular ion peaks (m/z 147.22 for C₁₀H₁₃N) and fragmentation patterns .
  • Physical Properties : Density (1.1 g/cm³), melting point (38°C), and boiling point (283°C at 760 mmHg) should align with literature values .

Q. What safety protocols are essential for handling this compound?

  • Hazard Classification : GHS07 (Warning) for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent oxidation. Avoid contact with strong acids/oxidizers due to instability risks .
  • Waste Disposal : Neutralize with dilute HCl before incineration in compliance with local regulations .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study reaction mechanisms involving this compound?

Deuterated derivatives (e.g., C₁₀H₁₂DN) are synthesized using deuterated solvents (CD₃CN or DMSO-d₆) and deuterium gas (D₂) in hydrogenation reactors (e.g., ThalesNano H-cube®). Isotopic labeling aids in tracing reaction pathways via kinetic isotope effect (KIE) studies, particularly in hydrogen transfer or catalytic cycles .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Case Study : Discrepancies in amine group reactivity (e.g., imine formation vs. oxidation) can arise from solvent polarity effects. Validate computational models (DFT) using experimental NMR shifts and reaction yields. For example, compare predicted vs. observed regioselectivity in Pd-catalyzed coupling reactions .
  • Data Triangulation : Cross-reference elemental analysis, HPLC purity (>98%), and spectral data to confirm synthetic pathways .

Q. How does this compound perform as a ligand or intermediate in coordination chemistry?

this compound acts as a chelating ligand in transition metal complexes (e.g., zinc or palladium). Its rigid tetracyclic structure enhances stereochemical control in asymmetric catalysis. For example, it stabilizes Pd(II) intermediates in cross-coupling reactions, improving enantioselectivity in chiral amine synthesis .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-amine
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InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SODWJACROGQSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13N
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DSSTOX Substance ID

DTXSID70176701
Record name 1-Naphthylamine, 5,6,7,8-tetrahydro-
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Molecular Weight

147.22 g/mol
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CAS No.

2217-41-6
Record name 5,6,7,8-Tetrahydro-1-naphthylamine
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Record name 5,6,7,8-tetrahydro-1-naphthylamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5,6,7,8-Tetrahydro-1-naphthylamine
5,6,7,8-Tetrahydro-1-naphthylamine
5,6,7,8-Tetrahydro-1-naphthylamine
5,6,7,8-Tetrahydro-1-naphthylamine
5,6,7,8-Tetrahydro-1-naphthylamine
5,6,7,8-Tetrahydro-1-naphthylamine

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